molecular formula C15H19F3N2O5S B13883231 tert-butyl 8-methyl-2-(((trifluoromethyl)sulfonyl)oxy)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

tert-butyl 8-methyl-2-(((trifluoromethyl)sulfonyl)oxy)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Cat. No.: B13883231
M. Wt: 396.4 g/mol
InChI Key: SLFKVFBJZNVVHR-UHFFFAOYSA-N
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Description

tert-butyl 8-methyl-2-(((trifluoromethyl)sulfonyl)oxy)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate: is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by the presence of a tert-butyl group, a trifluoromethylsulfonyl group, and a naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-methyl-2-(((trifluoromethyl)sulfonyl)oxy)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:

    Formation of the Naphthyridine Core: This can be achieved through a series of condensation reactions involving appropriate precursors.

    Introduction of the Trifluoromethylsulfonyl Group: This step often involves the use of trifluoromethanesulfonic anhydride or similar reagents under controlled conditions.

    Attachment of the tert-Butyl Group: This can be accomplished through alkylation reactions using tert-butyl halides or related compounds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 8-methyl-2-(((trifluoromethyl)sulfonyl)oxy)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 8-methyl-2-(((trifluoromethyl)sulfonyl)oxy)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used as a probe to study various biochemical processes. Its ability to interact with specific biological targets makes it valuable for investigating enzyme mechanisms and cellular pathways.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 8-methyl-2-(((trifluoromethyl)sulfonyl)oxy)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 8-methyl-2-(((trifluoromethyl)sulfonyl)oxy)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its naphthyridine core. This combination imparts unique chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C15H19F3N2O5S

Molecular Weight

396.4 g/mol

IUPAC Name

tert-butyl 8-methyl-2-(trifluoromethylsulfonyloxy)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate

InChI

InChI=1S/C15H19F3N2O5S/c1-9-7-20(13(21)24-14(2,3)4)8-10-5-6-11(19-12(9)10)25-26(22,23)15(16,17)18/h5-6,9H,7-8H2,1-4H3

InChI Key

SLFKVFBJZNVVHR-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC2=C1N=C(C=C2)OS(=O)(=O)C(F)(F)F)C(=O)OC(C)(C)C

Origin of Product

United States

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